molecular formula C19H18F3N3O2 B10967927 Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10967927
M. Wt: 377.4 g/mol
InChI Key: QCDXVYJHJMPAHM-UHFFFAOYSA-N
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Description

Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and is substituted with a trifluoromethyl group, a tert-butylphenyl group, and a methyl ester group

Preparation Methods

The synthesis of Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution with the tert-butylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using tert-butylbenzene and a suitable catalyst.

    Esterification to form the methyl ester: This step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents.

Scientific Research Applications

Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the pyrazolo[1,5-a]pyrimidine core play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a methyl group instead of a tert-butyl group, which may affect its chemical properties and biological activities.

    Methyl 5-(4-tert-butylphenyl)-7-(methyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has a methyl group instead of a trifluoromethyl group, which may influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C19H18F3N3O2

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C19H18F3N3O2/c1-18(2,3)12-7-5-11(6-8-12)14-9-15(19(20,21)22)25-16(24-14)13(10-23-25)17(26)27-4/h5-10H,1-4H3

InChI Key

QCDXVYJHJMPAHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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